Capecitabine Impurity C is a chemical compound associated with the pharmaceutical drug capecitabine, which is primarily used in cancer treatment, particularly for colorectal and breast cancers. The impurity is significant in pharmaceutical formulations as it can affect the efficacy and safety of the drug. Understanding its synthesis, molecular structure, reactions, mechanism of action, physical and chemical properties, and applications is crucial for ensuring drug quality and compliance with regulatory standards.
Capecitabine itself is an oral prodrug of fluorouracil, a chemotherapeutic agent. The impurities, including Capecitabine Impurity C, can arise during the synthesis of capecitabine or from degradation processes. Capecitabine Impurity C is classified as a chemical impurity, which is a byproduct that may be present in pharmaceutical preparations. Its identification and quantification are essential for quality control in pharmaceutical manufacturing.
The synthesis of Capecitabine Impurity C involves several steps that include the formation of intermediates through specific chemical reactions. A notable method includes the chlorination of 3-O-isopropylidene-5-deoxy-D-ribofuranose under low-temperature conditions in the presence of sodium hydride, followed by reactions with various acetonylidene derivatives to yield the desired impurity .
The synthesis process can be summarized as follows:
The molecular structure of Capecitabine Impurity C can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). The compound's structure is characterized by specific functional groups that influence its chemical behavior and interactions.
Data from NMR studies indicate distinct peaks corresponding to different protons in the molecule, allowing for the elucidation of its structure .
Capecitabine Impurity C can participate in various chemical reactions typical of organic compounds, including hydrolysis, oxidation, and reduction reactions. For instance:
These reactions are critical for understanding how the impurity behaves in biological systems and during storage.
Data suggest that impurities can alter the bioavailability and efficacy of active pharmaceutical ingredients, necessitating thorough investigation into their effects on drug action.
Capecitabine Impurity C exhibits specific physical properties such as solubility, melting point, and stability under various conditions. Analytical methods like HPLC have been employed to determine these properties accurately.
Key properties include:
Capecitabine Impurity C is primarily studied for its implications in pharmaceutical quality control. Understanding its profile helps ensure that capecitabine formulations meet regulatory standards regarding purity and potency. Additionally, research into this impurity aids in developing analytical methods for detecting and quantifying impurities in pharmaceutical products .
Antineoplastic prodrugs like capecitabine require rigorous impurity profiling due to their complex metabolic activation pathways and potential impact on drug efficacy. Impurities may arise during synthesis, storage, or metabolism, and can influence pharmacokinetics, stability, and therapeutic outcomes. Capecitabine, an oral fluoropyrimidine carbamate, undergoes enzymatic conversion to 5-fluorouracil (5-FU) via a 3-step metabolic cascade involving liver carboxylesterases, cytidine deaminase, and thymidine phosphorylase [7]. This multi-step activation creates opportunities for intermediate-related impurities such as Impurity C, which must be monitored to ensure product quality and patient safety.
Regulatory agencies (EMA, FDA) mandate strict controls for genotoxic impurities in chemotherapeutics. Capecitabine Impurity C (2',3'-O-carbonyl-5'-deoxy-5-fluoro-N⁴-(pentyloxycarbonyl)cytidine; CAS 921769-65-5) is classified as a specified impurity with established identification thresholds. Key regulatory requirements include:
Table 1: Regulatory Status of Key Capecitabine Impurities
Impurity Designation | Chemical Name | CAS Number | Molecular Formula | Regulatory Threshold |
---|---|---|---|---|
Impurity C | 2',3'-O-carbonyl-5'-deoxy-5-fluoro-N⁴-(pentyloxycarbonyl)cytidine | 921769-65-5 | C₁₆H₂₀FN₃O₇ | ≤0.15% |
Impurity A | 5'-Deoxy-5-fluorocytidine | 66335-38-4 | C₉H₁₂FN₃O₄ | ≤0.15% |
Impurity B | Doxifluridine | 3094-09-5 | C₉H₁₁FN₂O₅ | ≤0.15% |
Impurity D | 5′-Deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine | 910129-15-6 | C₁₅H₂₂FN₃O₆ | ≤0.15% |
Capecitabine Impurity C is a synthetic intermediate and potential metabolic byproduct formed during incomplete enzymatic hydrolysis. Its structure features a cyclic carbonate bridge between the 2'- and 3'-ribose positions, distinguishing it from the parent drug. Within the metabolic cascade:
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: